molecular formula C25H30N4O10S2 B12764001 1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide CAS No. 84100-58-3

1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S',S'-tetraoxide

Cat. No.: B12764001
CAS No.: 84100-58-3
M. Wt: 610.7 g/mol
InChI Key: RUJMFYHBFHJANS-VSOMHYOBSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-(5-(3-(ethoxycarbonyl)-5-hydroxy-1-(tetrahydro-3-thienyl)-1H-pyrazol-4-yl)-2,4-pentadienylidene)-4,5-dihydro-5-oxo-1-(tetrahydro-3-thienyl)-, ethyl ester, S,S,S’,S’-tetraoxide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including pyrazole, carboxylic acid, and ethyl ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include pyrazole derivatives, carboxylic acids, and ethyl esters. Common synthetic routes may involve:

    Condensation Reactions: Combining pyrazole derivatives with carboxylic acids under acidic or basic conditions.

    Esterification: Forming the ethyl ester group through the reaction of carboxylic acids with ethanol in the presence of a catalyst.

    Functional Group Modifications: Introducing hydroxyl and thienyl groups through specific reagents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for esterification and condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and pathways.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole and carboxylic acid groups.

    Ethyl ester derivatives: Compounds containing ethyl ester functional groups.

    Thienyl-containing compounds: Compounds with thienyl groups.

Uniqueness

This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets sets it apart from similar compounds.

Properties

CAS No.

84100-58-3

Molecular Formula

C25H30N4O10S2

Molecular Weight

610.7 g/mol

IUPAC Name

ethyl (4Z)-1-(1,1-dioxothiolan-3-yl)-4-[(2E,4E)-5-[2-(1,1-dioxothiolan-3-yl)-5-ethoxycarbonyl-3-oxo-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxopyrazole-3-carboxylate

InChI

InChI=1S/C25H30N4O10S2/c1-3-38-24(32)20-18(22(30)28(26-20)16-10-12-40(34,35)14-16)8-6-5-7-9-19-21(25(33)39-4-2)27-29(23(19)31)17-11-13-41(36,37)15-17/h5-9,16-17,26H,3-4,10-15H2,1-2H3/b7-5+,8-6+,19-9-

InChI Key

RUJMFYHBFHJANS-VSOMHYOBSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)/C=C/C=C/C=C\3/C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=CC=CC=C3C(=NN(C3=O)C4CCS(=O)(=O)C4)C(=O)OCC

Origin of Product

United States

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